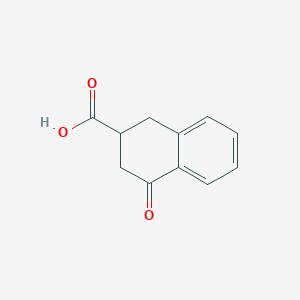

4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid

Overview

Description

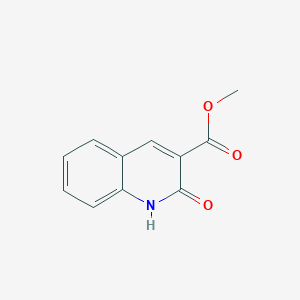

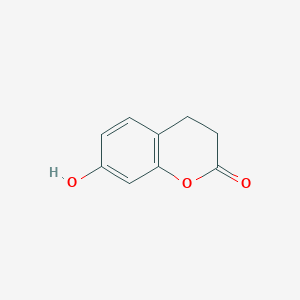

4-Oxo-1,2,3,4-tetrahydro-1-naphthalenecarboxylic acid is a unique chemical compound with the linear formula C11H10O3 . It’s a partially hydrogenated derivative of naphthalene .

Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C11H10O3 . The InChI code for this compound is 1S/C11H10O3/c12-10-6-5-9 (11 (13)14)7-3-1-2-4-8 (7)10/h1-4,9H,5-6H2, (H,13,14) .Physical and Chemical Properties Analysis

This compound has a molecular weight of 190.2 . It’s a powder at room temperature . The melting point is between 93-97 degrees Celsius .Scientific Research Applications

Crystal Structure and Hydrogen Bonding

- The crystal structure of 4-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid involves projection of the carboxyl group nearly orthogonal to the aromatic plane, and it forms hydrogen bonds by centrosymmetric pairing. This structural insight is significant for understanding the molecular interactions in crystal engineering and design (Barcon et al., 2001).

Synthesis and Chemical Transformations

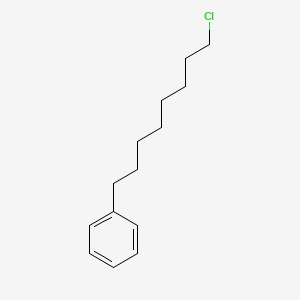

- A synthesis approach for 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, starting from naphthalene-2,3-diol, involves several steps including methylation and Friedel-Crafts acylation. This method is relevant for producing complex organic compounds and intermediates in organic synthesis (Göksu et al., 2003).

- An alternative synthesis of the dopaminergic drug 2-amino-1,2,3,4-tetrahydronaphthalene-5,6-diol from 5,6-dimethoxynaphthalene-2-carboxylic acid, demonstrating the compound's utility in pharmaceutical synthesis (Göksu et al., 2006).

Applications in Catalysis and Chemical Reactions

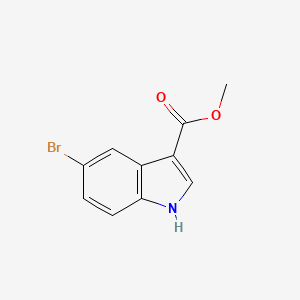

- The regioselectivity of bromination of 1-oxo-1,2,3,4-tetrahydronaphthalene and related compounds was studied, showing potential use in selective chemical transformations and as stabilizing agents for cholera sera storage (Pankratov et al., 2004).

- The synthesis and biological evaluation of certain derivatives of this compound demonstrated their potential for biological activity, highlighting the compound's relevance in biochemistry (Chaitramallu et al., 2017).

Novel Chemical Syntheses and Molecular Structures

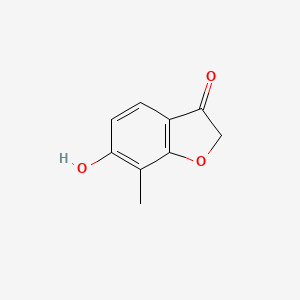

- The preparation and Diels-Alder reaction of methyl 2-oxo-5,6,7,8-tetrahydro-2H-1-benzopyran-3-carboxylate, and its reaction to form 6-methoxy-7-methoxycarbonyl-1,2,3,4-tetrahydronaphthalane, indicates its utility in complex organic synthesis processes (Boger & Mullican, 2003).

- A study on the oxidation reactions of azines, involving derivatives of this compound, provides insights into the molecular structure and reactivity of these compounds (Malkova et al., 2014).

Safety and Hazards

Mechanism of Action

Target of Action

The primary targets of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid are currently unknown

Action Environment

Environmental factors can influence the action, efficacy, and stability of This compound . These factors could include pH, temperature, and the presence of other molecules, among others.

Properties

IUPAC Name |

4-oxo-2,3-dihydro-1H-naphthalene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10O3/c12-10-6-8(11(13)14)5-7-3-1-2-4-9(7)10/h1-4,8H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNMKOITXUEVCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901036386 | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6566-40-1 | |

| Record name | 6566-40-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10075 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901036386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

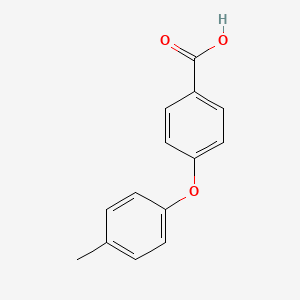

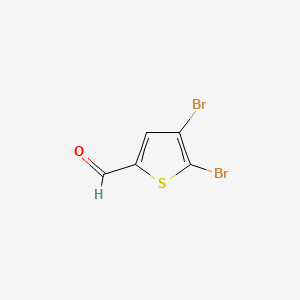

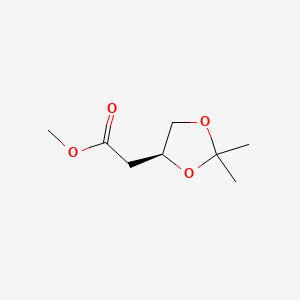

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the crystal structure of 4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid influence its intermolecular interactions?

A1: The crystal structure of (±)-4-Oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid (C11H10O3) exhibits a specific arrangement where the carboxyl group projects nearly perpendicular to the aromatic plane [1]. This orientation facilitates hydrogen bonding between the acid groups of adjacent molecules. This bonding occurs in a centrosymmetric fashion across the 'a' edge and the center of the unit cell, with an O⋯O distance of 2.705 (2) Å [1]. Additionally, intermolecular C—H⋯O=C close contacts are observed with translationally related molecules, involving both the ketone (2.55 Å) and the acid (2.67 Å) groups [1]. These interactions contribute to the overall packing and stability of the compound within the crystal lattice.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.